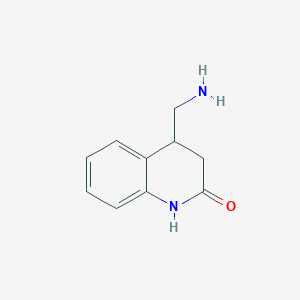

4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one

Description

4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one (CID 71758744) is a bicyclic compound with a molecular formula C₁₀H₁₂N₂O. Its structure comprises a tetrahydroquinoline backbone featuring a ketone group at position 2 and an aminomethyl substituent at position 4 (Figure 1). Key physicochemical properties include a predicted collision cross-section (CCS) of 136.9 Ų for the [M+H]+ adduct, indicating a compact molecular conformation .

Propriétés

IUPAC Name |

4-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-4,7H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMZHOMUFKQBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2NC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933698-79-4 | |

| Record name | 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of homophthalic anhydride with acyclic imines, which yields diastereomeric 1-oxo-2,3-disubstituted tetrahydroisoquinolin-4-carboxylic acids. These acids can then be transformed into the desired 4-(aminomethyl) derivatives through further functionalization steps .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions followed by purification processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different biological activities and applications.

Applications De Recherche Scientifique

Antiviral Applications

Recent studies have identified 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one derivatives as promising candidates for antiviral therapies. Notably:

- Ebola and Marburg Virus Inhibition : A series of compounds based on 4-(aminomethyl)benzamide have demonstrated potent inhibitory effects against Ebola virus entry. Compounds such as CBS1118 exhibited effective EC50 values of less than 10 μM against both Ebola and Marburg viruses, indicating broad-spectrum antifiloviral activity .

Table 1: Antiviral Activity of 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one Derivatives

| Compound | Virus Targeted | EC50 Value (μM) | Metabolic Stability |

|---|---|---|---|

| CBS1118 | Ebola | <10 | High |

| CBS1120 | Marburg | <10 | Moderate |

Anticancer Properties

The compound has also been explored for its anticancer properties. Research indicates that tetrahydroquinoline derivatives exhibit antiproliferative activity against various cancer cell lines:

- In Vitro Studies : Compounds derived from tetrahydroquinoline have shown significant activity against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and biphasic mesothelioma (MSTO-211H) cells. For instance, certain derivatives were tested for their ability to inhibit cell proliferation effectively .

Table 2: Anticancer Activity of Tetrahydroquinoline Derivatives

| Compound | Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| THQ-1 | HeLa | 15 | Apoptosis induction |

| THQ-2 | HT-29 | 20 | Cell cycle arrest |

| THQ-3 | MSTO-211H | 25 | Inhibition of angiogenesis |

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoline derivatives has been explored in models of neuropathic pain and neurodegenerative diseases:

- Nitric Oxide Synthase Inhibition : Some studies have highlighted the ability of these compounds to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative processes. For example, a specific derivative showed excellent potency and selectivity for nNOS and was able to reverse thermal hyperalgesia in animal models .

Table 3: Neuroprotective Activity of Tetrahydroquinoline Derivatives

| Compound | Model | Dose (mg/kg) | Effect |

|---|---|---|---|

| nNOS-Inhibitor A | L5/L6 spinal nerve ligation model | 30 | Reversed hyperalgesia |

| nNOS-Inhibitor B | Dural inflammation model | 30 | Reduced allodynia |

Additional Therapeutic Applications

Beyond the aforementioned applications, tetrahydroquinoline derivatives are being investigated for other therapeutic uses:

- Antimicrobial Activity : Compounds have been reported to possess antimicrobial properties, making them candidates for treating infections caused by resistant pathogens .

- Antihypertensive Effects : Some derivatives are under consideration for their potential to lower blood pressure .

Case Studies

Several case studies have documented the synthesis and evaluation of these compounds:

- Synthesis of Antiviral Agents : A study synthesized a series of tetrahydroquinoline derivatives that were screened for antiviral activity against filoviruses. The most promising candidates were further optimized for metabolic stability and efficacy .

- Anticancer Evaluation : A library of tetrahydroquinoline analogs was evaluated against multiple cancer cell lines, leading to the identification of several lead compounds with significant antiproliferative effects .

- Neuroprotection in Animal Models : Research demonstrated that specific tetrahydroquinoline derivatives could significantly alleviate symptoms in animal models of neuropathic pain by inhibiting nNOS activity .

Mécanisme D'action

The mechanism of action of 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptor proteins, modulating their signaling pathways and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The tetrahydroquinolin-2-one scaffold is highly versatile, with biological activity heavily influenced by substituent type and position. Below is a comparative analysis:

Pharmacological and Physicochemical Properties

- Bioactivity: Aripiprazole’s tetrahydroquinolinone moiety facilitates dopamine D2 receptor binding, acting as a partial agonist . In contrast, 4,4-dimethyl analogs exhibit anticancer and antidiabetic activities .

- Physicochemical Data :

Activité Biologique

4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a tetrahydroquinoline core with an aminomethyl group at the fourth position and a carbonyl group at the second position. Research has highlighted its antimicrobial properties, anticancer activity, and potential interactions with various biological targets.

Chemical Structure and Properties

The molecular structure of 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one can be represented as follows:

This compound exhibits unique chemical characteristics due to its functional groups, which influence its biological activity.

Antimicrobial Properties

Research indicates that 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one possesses significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains. For instance:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These findings suggest its potential as a lead compound for developing new antibacterial agents.

Anticancer Activity

The compound has been evaluated for its anticancer properties across several cancer cell lines. Notably:

- IC50 Values : Compounds derived from 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one have shown IC50 values ranging from 2.5 to 12.5 µg/mL against various cancer types such as lung carcinoma (H460), prostate carcinoma (DU145), and breast adenocarcinoma (MCF7). These values indicate that some derivatives are more potent than Doxorubicin (IC50 = 37.5 µg/mL), a standard chemotherapeutic agent .

| Compound | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one | H460 Lung Carcinoma | 5 |

| 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one | DU145 Prostate Carcinoma | 10 |

| 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one | MCF7 Breast Adenocarcinoma | 12.5 |

These results underscore the potential of this compound in cancer therapy .

The biological activity of 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one is believed to stem from its ability to interact with various molecular targets. The aminomethyl group can participate in hydrogen bonding or electrostatic interactions with enzymes or receptors involved in disease processes. Additionally, the carbonyl group may facilitate binding to active sites of proteins involved in cell signaling pathways.

Study on Antiviral Activity

In a recent study focusing on viral infections like Ebola and Marburg viruses, derivatives of this compound were tested for their ability to inhibit viral entry into host cells. The compounds showed promising results in inhibiting viral pseudotypes in A549 cells . This highlights the versatility of 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one as a candidate for antiviral drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via reductive amination or cyclization. For example, intermediates like 6-nitro-3,4-dihydroquinolin-2(1H)-one are hydrogenated using Pd/C under H₂ in ethanol, followed by purification via Biotage flash chromatography (yields ~73%) . Key intermediates are characterized using H NMR and ESI-MS to confirm structural integrity and purity (e.g., δ 6.48 ppm for aromatic protons; M+1 peaks in MS) .

Q. How is the purity of 4-(aminomethyl)-tetrahydroquinolin-2-one derivatives validated?

- Methodology : High-performance liquid chromatography (HPLC) with >95% purity thresholds is standard. For example, compounds like N-(1-(piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide dihydrochloride are analyzed post-synthesis to ensure consistency with biological assay requirements .

Q. What reaction conditions are critical for introducing substituents to the tetrahydroquinoline core?

- Methodology : Substituents (e.g., thiophene-2-carboximidamide) are introduced via nucleophilic substitution or coupling reactions. For instance, methylthioimidate hydroiodide reacts with 6-amino-tetrahydroquinoline derivatives in methanol under argon, followed by extraction with ethyl acetate and NaHCO₃ washes to isolate products (yields 43–56%) .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of 4-(aminomethyl)-tetrahydroquinolin-2-one derivatives?

- Methodology : Optimization involves:

- Catalyst screening : Pd/C vs. LiAlH₄ for reductions (e.g., nitro to amine conversions) .

- Solvent selection : THF for LiAlH₄-mediated reductions vs. ethanol for hydrogenations .

- Purification : Biotage flash chromatography (72% yield) vs. direct crystallization (lower purity) .

Q. What strategies resolve discrepancies in NMR or MS data during structural confirmation?

- Methodology :

- NMR analysis : Compare observed splitting patterns (e.g., δ 3.29–3.03 ppm for methylene protons in compound 33) with predicted coupling constants .

- Mass spectrometry : Cross-check experimental M+1 values (e.g., 260.2 for compound 33) with theoretical molecular weights .

- Contradiction resolution : If signals overlap (e.g., aromatic vs. amine protons), use deuterated solvents (CDCl₃) or 2D NMR (COSY/HSQC) .

Q. How are biological activities (e.g., NOS inhibition) evaluated for 4-(aminomethyl)-tetrahydroquinolin-2-one derivatives?

- Methodology :

- Enzyme assays : Recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells are used. Activity is measured via radioactive H-citrulline formation from H-arginine .

- Dose-response curves : IC₅₀ values are calculated using nonlinear regression, with controls for non-specific binding (e.g., L-NAME as a reference inhibitor) .

Q. What alternative synthetic routes exist for derivatives with poor solubility or stability?

- Methodology :

- Solid-phase synthesis : β-lactam intermediates on resin enable efficient purification and reduce degradation (e.g., 4-amino-3,4-dihydro-2(1H)-quinolinones) .

- Salt formation : Convert free bases to dihydrochloride salts using 1 M HCl in methanol, improving crystallinity and stability (e.g., compound 70) .

Methodological Design Considerations

Q. How to design a kinetic study for catalytic steps in tetrahydroquinoline synthesis?

- Protocol :

- Monitor reaction progress via TLC or HPLC at fixed intervals.

- Calculate rate constants () for hydrogenation steps using pseudo-first-order kinetics (excess H₂ pressure) .

- Compare activation energies () across solvents (e.g., ethanol vs. THF) using Arrhenius plots .

Q. What computational tools aid in predicting regioselectivity for electrophilic substitutions?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.